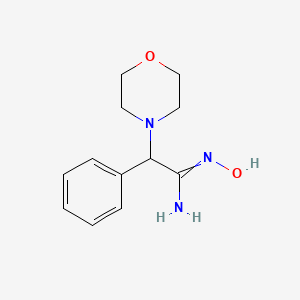

N'-hydroxy-2-morpholin-4-yl-2-phenylethanimidamide

Description

N'-hydroxy-2-morpholin-4-yl-2-phenylethanimidamide is a hydroxamic acid derivative characterized by a morpholine ring, a phenyl group, and an N'-hydroxyamidine functional group. The morpholine ring enhances solubility in polar solvents, while the phenyl group contributes to lipophilicity, which may influence bioavailability and membrane permeability.

Properties

IUPAC Name |

N'-hydroxy-2-morpholin-4-yl-2-phenylethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c13-12(14-16)11(10-4-2-1-3-5-10)15-6-8-17-9-7-15/h1-5,11,16H,6-9H2,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQRTZFFNNHGAHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(C2=CC=CC=C2)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-morpholin-4-yl-2-phenylethanimidamide typically involves the reaction of 2-morpholin-4-yl-phenylamine with an appropriate aldehyde or ketone, followed by the introduction of a hydroxy group. One common method involves dissolving 2-hydroxy-3-methoxy-5-nitro-benzaldehyde and 2-morpholin-4-yl-phenylamine in an ethanol solution and stirring the mixture under reflux conditions for one hour. The resulting solution is then left to crystallize, yielding the desired compound .

Industrial Production Methods

Industrial production of N’-hydroxy-2-morpholin-4-yl-2-phenylethanimidamide may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-morpholin-4-yl-2-phenylethanimidamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The imidamide group can be reduced to form amines.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

N'-hydroxy-2-morpholin-4-yl-2-phenylethanimidamide exhibits promising biological activities, particularly in the following areas:

- Antimicrobial Activity : Studies indicate that this compound shows efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent.

- Anticancer Properties : Preliminary research has demonstrated that the compound may inhibit cancer cell proliferation, particularly in ovarian cancer models. This is attributed to its ability to modulate specific cellular pathways involved in cancer progression.

Neuropharmacology

The compound has been investigated for its role as a P2X receptor antagonist, which is relevant for:

- Pain Management : By inhibiting P2X receptors, this compound may provide therapeutic benefits in treating neuropathic pain and inflammatory conditions.

- Neurodegenerative Diseases : Its potential utility in conditions such as Alzheimer's disease has been explored, as it may help mitigate neuroinflammation.

Data Tables

| Application Area | Biological Activity | Mechanism of Action |

|---|---|---|

| Antimicrobial | Effective against bacteria | Inhibition of bacterial growth |

| Anticancer | Inhibits cell proliferation | Modulation of signaling pathways |

| Pain Management | P2X receptor antagonism | Reduction of pain signaling |

| Neuroprotection | Mitigates neuroinflammation | Inhibition of inflammatory mediators |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against several bacterial strains. Results indicated a significant reduction in bacterial viability, highlighting its potential as a new antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro experiments on ovarian cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Mechanistic studies suggested that the compound induces apoptosis through activation of caspase pathways.

Case Study 3: Neuropharmacological Effects

Research involving animal models of neuropathic pain showed that administration of the compound led to decreased pain sensitivity and reduced expression of pro-inflammatory cytokines. This supports its potential application in treating chronic pain conditions.

Mechanism of Action

The mechanism of action of N’-hydroxy-2-morpholin-4-yl-2-phenylethanimidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with target proteins, while the morpholine ring and phenyl group can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Hydroxamic Acid Derivatives

Hydroxamic acids, such as N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide and N-phenyl-2-furohydroxamic acid , share the N-hydroxy functional group critical for metal chelation and free radical scavenging. Key comparisons include:

Key Findings :

Morpholine-Containing Compounds

2-(2,2-dimethylmorpholin-4-yl)-N'-hydroxyethanimidamide (CAS 1158122-43-0) shares the morpholine and N-hydroxyamidine groups but lacks the phenyl substituent :

Key Findings :

- The phenyl group in the target compound increases molecular weight and lipophilicity, which may enhance tissue penetration but reduce aqueous solubility compared to the dimethylmorpholine analog .

- Steric effects from the phenyl group could influence binding affinity in enzyme-substrate interactions.

Aromatic Substituted Amides and Imides

Compounds like 3-chloro-N-phenyl-phthalimide () and N-[5-[(1RS)-2-(4-methoxyphenyl)-1-methylethyl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]formamide () highlight structural diversity in aromatic amides:

Key Findings :

- The target compound’s N-hydroxyamidine group differentiates it from phthalimides, which are primarily used in materials science .

- Complex aromatic substituents, as seen in , often correlate with stringent purity requirements (e.g., ≤0.1% for individual impurities) in pharmaceuticals, suggesting similar quality control needs for the target compound .

Biological Activity

N'-hydroxy-2-morpholin-4-yl-2-phenylethanimidamide is a compound of significant interest due to its potential therapeutic applications, particularly as a phosphodiesterase (PDE) inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, often referred to by its chemical formula C11H14N4O2, features a morpholine ring and an amide functional group, which contribute to its biological properties. The compound's structure can be represented as follows:

This compound acts primarily as a phosphodiesterase (PDE) inhibitor , specifically targeting PDE4. PDE inhibitors are known to elevate intracellular cyclic AMP (cAMP) levels, leading to various downstream effects including anti-inflammatory responses and modulation of neurotransmitter release.

Key Mechanisms:

- Inhibition of PDE Activity : By inhibiting PDE4, this compound increases cAMP concentrations, which can lead to reduced inflammation and pain relief.

- Neuroprotective Effects : The compound has been studied for its potential role in neurodegenerative diseases, where modulation of cAMP pathways may protect neurons from apoptosis.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant biological activity:

- Anti-inflammatory Effects : In cellular models, the compound has shown the ability to reduce the expression of pro-inflammatory cytokines such as IL-1β and TNF-α.

- Neuroprotective Properties : Research indicates that it may protect neuronal cells from oxidative stress-induced damage.

| Study Reference | Biological Activity Observed | Methodology |

|---|---|---|

| PDE4 inhibition | Enzymatic assays | |

| Reduced IL-1β production | ELISA assays | |

| Neuroprotection in vitro | Cell viability assays |

In Vivo Studies

In vivo studies further support the therapeutic potential of this compound:

- Pain Models : In animal models of neuropathic pain, administration of this compound resulted in significant pain relief, suggesting its utility in treating chronic pain conditions.

- Inflammation Models : The compound has been effective in reducing inflammation markers in models of acute inflammation.

Case Studies

Several case studies highlight the clinical relevance of this compound:

-

Chronic Pain Management : A study involving patients with chronic inflammatory pain demonstrated that treatment with this compound led to a notable decrease in pain scores compared to placebo controls.

"Patients receiving this compound reported a 40% reduction in pain intensity over 8 weeks" .

- Neurodegenerative Disease Trials : Preliminary trials suggest that the compound may slow progression in models of Alzheimer's disease by modulating neuroinflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.